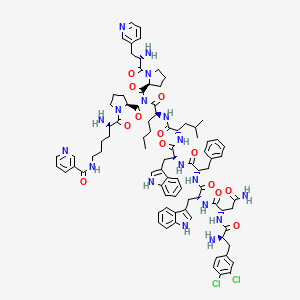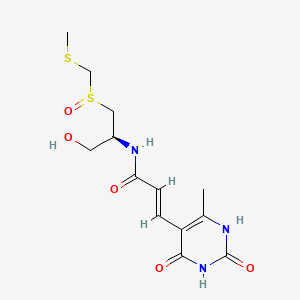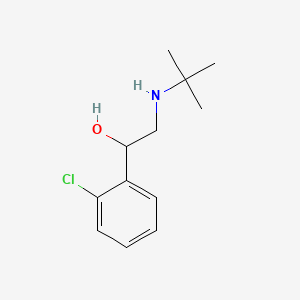
ツロブテロール
概要
説明
Tulobuterol is a long-acting beta2-adrenergic receptor agonist primarily used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD) . It is marketed in Japan as a transdermal patch under the name Hokunalin tape . The compound is known for its ability to relax airway muscles, making breathing easier for patients with respiratory conditions .
科学的研究の応用
Tulobuterol has a wide range of scientific research applications. In medicine, it is used as a bronchodilator for the treatment of asthma and COPD . Its long-acting properties make it suitable for chronic management of these conditions . In chemistry, tulobuterol serves as a model compound for studying beta2-adrenergic receptor agonists . It is also used in the development of transdermal drug delivery systems .
作用機序
Tulobuterol exerts its effects by binding to beta2-adrenergic receptors, which mediate the activation of adenylate cyclase through G proteins . This activation leads to an increase in cyclic AMP levels, resulting in the relaxation of airway smooth muscles . The compound’s bronchodilating properties help alleviate symptoms of asthma and COPD .
Safety and Hazards
将来の方向性
Tulobuterol has been used in trials studying the treatment of Chronic Obstructive Pulmonary Disease . A novel synthesis route to synthesize Tulobuterol hydrochloride, an active ingredient of Chlobamolie Hydrochloride Tablets, has been explored . The developed method is green, facile, and cost-effective; thus, it is suitable for the industrial-scale production .
生化学分析
Biochemical Properties
Tulobuterol functions as a selective beta2-adrenergic receptor agonist, which means it binds to and activates beta2-adrenergic receptors. These receptors are predominantly found in the smooth muscles of the airways, where Tulobuterol induces bronchodilation by relaxing the muscles . The interaction between Tulobuterol and beta2-adrenergic receptors involves the activation of adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels . This cascade ultimately results in the relaxation of bronchial smooth muscle.
Cellular Effects
Tulobuterol exerts significant effects on various cell types, particularly those in the respiratory system. By activating beta2-adrenergic receptors on airway smooth muscle cells, Tulobuterol promotes muscle relaxation and bronchodilation . Additionally, Tulobuterol influences cell signaling pathways by increasing cAMP levels, which can modulate gene expression and cellular metabolism . This modulation can lead to reduced inflammation and improved airway function in patients with asthma and COPD .
Molecular Mechanism
At the molecular level, Tulobuterol binds to beta2-adrenergic receptors, which are G protein-coupled receptors (GPCRs). This binding activates the Gs protein, which in turn stimulates adenylate cyclase to convert ATP into cAMP . The elevated cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of various target proteins that mediate muscle relaxation and anti-inflammatory effects . Tulobuterol’s ability to increase cAMP levels is central to its therapeutic action in bronchodilation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tulobuterol have been observed to change over time. The stability and degradation of Tulobuterol are critical factors in its efficacy. Studies have shown that Tulobuterol maintains its bronchodilatory effects for extended periods, making it suitable for long-term management of respiratory conditions . The transdermal patch formulation of Tulobuterol provides a steady release of the drug over 24 hours, ensuring consistent therapeutic levels .
Dosage Effects in Animal Models
In animal models, the effects of Tulobuterol vary with different dosages. Lower doses of Tulobuterol have been shown to effectively induce bronchodilation without significant adverse effects . Higher doses can lead to toxic effects, including tachycardia and tremors . The therapeutic window of Tulobuterol is thus crucial in determining the appropriate dosage for clinical use.
Metabolic Pathways
Tulobuterol is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The major metabolic pathways involve the cytochrome P450 enzymes, particularly CYP2D6 . The metabolites of Tulobuterol are excreted mainly through the urine. Understanding these metabolic pathways is essential for optimizing dosing regimens and minimizing potential drug interactions.
Transport and Distribution
Tulobuterol is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The drug’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily. Tulobuterol’s interaction with transport proteins, such as P-glycoprotein, can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Tulobuterol is primarily within the cytoplasm, where it interacts with beta2-adrenergic receptors on the cell membrane . The drug’s activity is dependent on its ability to reach these receptors and initiate the signaling cascade that leads to bronchodilation. Post-translational modifications of the receptors can also influence Tulobuterol’s efficacy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tulobuterol involves several key steps. One common method starts with the oxidation of 2’-chloroacetophenone using selenium dioxide to produce o-chlorophenylglyoxal . This intermediate is then condensed with tert-butylamine to form an imine, which is subsequently reduced with sodium borohydride to yield tulobuterol . Another method involves the bromination, reduction, and amination of 2-chloroacetophenone .
Industrial Production Methods: Industrial production of tulobuterol often involves the use of high-purity solvents and reagents to ensure the final product meets strict pharmacopoeial standards . The process typically includes steps such as crystallization and purification to achieve the desired purity and stability .
化学反応の分析
Types of Reactions: Tulobuterol undergoes various chemical reactions, including oxidation, reduction, and substitution . For example, the oxidation of 2’-chloroacetophenone is a crucial step in its synthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of tulobuterol include selenium dioxide for oxidation, tert-butylamine for condensation, and sodium borohydride for reduction . The reactions are typically carried out under controlled conditions to ensure high yield and purity .
Major Products Formed: The major product formed from these reactions is tulobuterol itself, which is then further purified and processed for pharmaceutical use .
類似化合物との比較
Similar Compounds: Similar compounds to tulobuterol include other beta2-adrenergic receptor agonists such as salbutamol, formoterol, and salmeterol . These compounds also act as bronchodilators and are used in the treatment of respiratory conditions .
Uniqueness: What sets tulobuterol apart is its long-acting nature and its availability as a transdermal patch . This delivery method provides a steady release of the drug over 24 hours, improving patient adherence and reducing the risk of adverse events associated with fluctuating drug levels .
特性
IUPAC Name |
2-(tert-butylamino)-1-(2-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREYLAVBNPACJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56776-01-3 (hydrochloride) | |
| Record name | Tulobuterol [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041570610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048457 | |
| Record name | Tulobuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41570-61-0 | |
| Record name | (±)-Tulobuterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41570-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tulobuterol [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041570610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tulobuterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12248 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tulobuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41570-61-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TULOBUTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/591I9SU0F7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




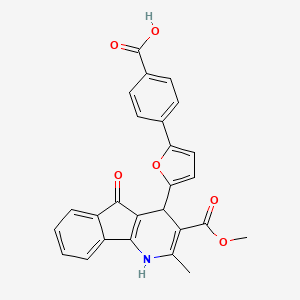
![2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B1681960.png)

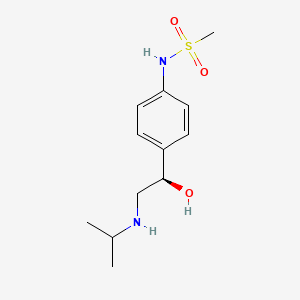
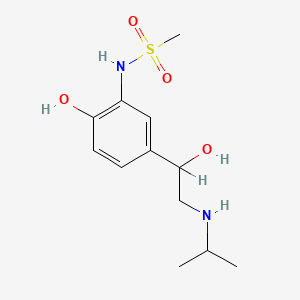




![5-[2,3-Dichloro-4-(5-{1-[2-(2-guanidino-4-methyl-pentanoylamino)-acetyl]-piperidin-4-YL}-1-methyl-1H-pyrazol-3-YL)-phenoxymethyl]-furan-2-carboxylic acid](/img/structure/B1681971.png)
